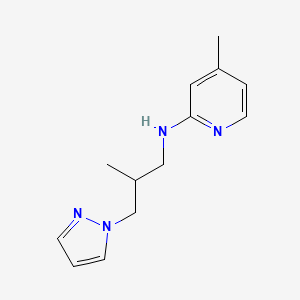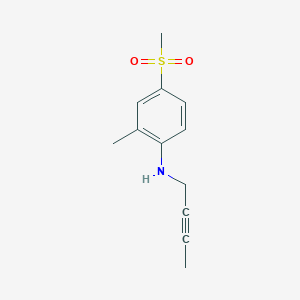
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine, also known as MP-10, is a novel psychoactive substance (NPS) that belongs to the pyrazolam class of compounds. It was first synthesized in 2010 by a team of researchers at the University of Milan, Italy. MP-10 has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various mental health disorders.
作用機序
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. It has also been shown to reduce fear memory consolidation, which may have implications for the treatment of PTSD. This compound has a relatively long half-life compared to other NPSs, which may contribute to its sustained therapeutic effects.
実験室実験の利点と制限
One advantage of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine is its selectivity for the GABA-A receptor, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for sustained therapeutic effects. However, one limitation of this compound is its limited availability, which may make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety, depression, and PTSD. Further studies are needed to elucidate the optimal dosing and administration methods for these conditions. Another area of interest is the potential use of this compound as a cognitive enhancer in healthy individuals. Future studies could investigate the effects of this compound on memory, attention, and executive function. Additionally, further research is needed to explore the safety and long-term effects of this compound.
合成法
The synthesis of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine involves the reaction of 4-methylpyridine-2-amine with 2-methyl-3-pyrazol-1-ylpropan-1-ol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions in anhydrous toluene, and the product is obtained in high yield after purification through column chromatography.
科学的研究の応用
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders, including anxiety, depression, and post-traumatic stress disorder (PTSD). Several studies have shown that this compound has anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and reduce fear memory consolidation.
特性
IUPAC Name |
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-11-4-6-14-13(8-11)15-9-12(2)10-17-7-3-5-16-17/h3-8,12H,9-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRLPPZNRHNIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC(C)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)

![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)

![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)